
Dimethyl (3-fluoro-2-oxoheptyl)phosphonate
Overview
Description
Dimethyl (3-fluoro-2-oxoheptyl)phosphonate is an organophosphorus compound with the chemical formula C9H18FO4P. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in most organic solvents, such as alcohols, ethers, and chlorinated hydrocarbons .
Preparation Methods
Dimethyl (3-fluoro-2-oxoheptyl)phosphonate is primarily synthesized through the condensation reaction of difluoroacetic acid heptyl ester and phosphonyl chloride[2][2]. The reaction typically involves the following steps:
Reaction of difluoroacetic acid heptyl ester with phosphonyl chloride: This step is carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Dimethyl (3-fluoro-2-oxoheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphonates with reduced functional groups.
Scientific Research Applications
Dimethyl (3-fluoro-2-oxoheptyl)phosphonate has several applications in scientific research, including:
Organic Synthesis: It is used as a catalyst in addition reactions involving allylic, olefinic, and acetylenic compounds.
Intermediate in Synthesis: This compound serves as an important intermediate in the synthesis of other organic compounds, including prostaglandins and specific inhibitors of endocannabinoid biosynthesis.
Mechanism of Action
The mechanism of action of Dimethyl (3-fluoro-2-oxoheptyl)phosphonate involves its role as a catalyst or intermediate in organic reactions. It facilitates the formation of carbon-phosphorus bonds through nucleophilic substitution or addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparison with Similar Compounds
Dimethyl (3-fluoro-2-oxoheptyl)phosphonate can be compared with other similar compounds, such as:
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: This compound has two fluorine atoms at the 3-position, making it more reactive in certain chemical reactions.
Dimethyl (3,3-difluoro-2,2-dihydroxyheptyl)phosphonate: This compound contains additional hydroxyl groups, which can influence its reactivity and solubility properties.
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and applications in organic synthesis and catalysis.
Biological Activity
Dimethyl (3-fluoro-2-oxoheptyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula . Its structure features a phosphonate group, which is known for its stability and ability to mimic phosphate groups in biological systems. This property is critical for its interaction with various biological targets.
Mechanisms of Biological Activity
Phosphonates, including this compound, often act as prodrugs. They can be converted into biologically active forms through enzymatic processes. The phosphonate moiety allows these compounds to exhibit significant cellular uptake and bioactivity, particularly in antiviral and anticancer applications. The biological activity is largely attributed to their ability to interfere with nucleic acid metabolism and cellular signaling pathways.
Therapeutic Applications
- Antiviral Activity : Phosphonates have been widely studied for their antiviral properties. They can inhibit viral replication by mimicking natural substrates involved in nucleotide metabolism.
- Antitumor Activity : Some studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
- Anti-inflammatory Effects : There is emerging evidence that phosphonates can modulate inflammatory responses, potentially offering therapeutic avenues for inflammatory diseases.
Study 1: Antiviral Efficacy
A recent study evaluated the antiviral activity of various phosphonates against HIV and HCV. This compound was included in the screening, demonstrating significant inhibition of viral replication at low micromolar concentrations. The study highlighted its mechanism of action involving interference with viral reverse transcriptase activity.
Study 2: Antitumor Potential
In a preclinical model of breast cancer, this compound was administered to evaluate its effects on tumor growth. Results indicated a reduction in tumor size and an increase in apoptosis markers within the tumor tissues. This suggests that the compound may induce cell death in malignant cells through phosphonate-mediated pathways.
Data Table: Biological Activity Overview
Biological Activity | Mechanism | Reference |
---|---|---|
Antiviral | Inhibition of reverse transcriptase | |
Antitumor | Induction of apoptosis | |
Anti-inflammatory | Modulation of inflammatory cytokines |
Safety and Toxicity
While this compound shows promise in various therapeutic areas, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further investigations are necessary to evaluate long-term effects and potential toxic metabolites.
Properties
IUPAC Name |
1-dimethoxyphosphoryl-3-fluoroheptan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FO4P/c1-4-5-6-8(10)9(11)7-15(12,13-2)14-3/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYAQFMNDZGODW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)CP(=O)(OC)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531606 | |
Record name | Dimethyl (3-fluoro-2-oxoheptyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50889-32-2 | |
Record name | Dimethyl P-(3-fluoro-2-oxoheptyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50889-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl (3-fluoro-2-oxoheptyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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